molecular formula C10H19Cl2N B14172987 Cyclohexylamine, N,N-bis(2-chloroethyl)- CAS No. 4261-59-0

Cyclohexylamine, N,N-bis(2-chloroethyl)-

Cat. No.: B14172987
CAS No.: 4261-59-0
M. Wt: 224.17 g/mol
InChI Key: RAFCIQDIWCBIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylamine, N,N-bis(2-chloroethyl)- is a nitrogen mustard derivative characterized by a cyclohexylamine group bonded to a phosphorodiamidic acid backbone with two 2-chloroethyl substituents. Its chemical formula is C₁₀H₂₄Cl₂N₃O₂P, and it exists as a cyclohexylamine salt (). This compound has been studied for its antitumor properties, particularly as a metabolite of cyclophosphamide, a chemotherapeutic prodrug (). Additionally, it serves as a precursor in the synthesis of MT-45, a synthetic opioid with psychoactive properties ().

The compound’s mechanism involves alkylation of DNA, disrupting replication and inducing apoptosis in cancer cells. Its phosphorodiamidic acid moiety enhances stability, allowing targeted delivery before metabolic activation ().

Properties

IUPAC Name

N,N-bis(2-chloroethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFCIQDIWCBIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195373
Record name Cyclohexylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4261-59-0
Record name Cyclohexylamine, N,N-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylamine, N,N-bis(2-chloroethyl)- can be synthesized through the reaction of cyclohexylamine with 2-chloroethyl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylamine} + 2 \text{Chloroethyl Chloride} \rightarrow \text{Cyclohexylamine, N,N-bis(2-chloroethyl)-} ]

Industrial Production Methods

Industrial production of Cyclohexylamine, N,N-bis(2-chloroethyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution: Formation of substituted cyclohexylamine derivatives.

    Oxidation: Formation of oxidized products such as cyclohexanone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of alcohol derivatives.

Scientific Research Applications

Cyclohexylamine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexylamine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and DNA damage. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound specifically targets rapidly dividing cells, making it a potent cytotoxic agent .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Structural Comparison of Nitrogen Mustards and Related Compounds
Compound Structure Molecular Formula Key Features
Cyclohexylamine, N,N-bis(2-chloroethyl)- Cyclohexylamine salt of bis(2-chloroethyl)phosphorodiamidic acid C₁₀H₂₄Cl₂N₃O₂P Phosphorodiamidic acid backbone; prodrug requiring metabolic activation ()
HN1 (Bis(2-chloroethyl)ethylamine) Ethylamine with two 2-chloroethyl groups C₅H₁₁Cl₂N Vesicant; used in chemical warfare ()
HN2 (Mechlorethamine) Methylamine with two 2-chloroethyl groups C₅H₁₁Cl₂N First nitrogen mustard chemotherapeutic; direct alkylator ()
Cyclophosphamide Oxazaphosphorine ring with bis(2-chloroethyl)amine C₇H₁₅Cl₂N₂O₂P Prodrug; metabolized to phosphorodiamidic acid mustard ()
1,3-Bis(2-chloroethyl)-1-nitrosourea Nitrosourea with two 2-chloroethyl groups C₅H₈Cl₂N₃O₂ Alkylating and carbamoylating agent; crosses blood-brain barrier ()

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Comparison
Compound Mechanism of Action Key Applications Toxicity Profile
Cyclohexylamine, N,N-bis(2-chloroethyl)- DNA alkylation via phosphorodiamidic acid mustard metabolite Anticancer therapy; MT-45 synthesis Myelosuppression, hepatotoxicity ()
HN1 Direct DNA alkylation Chemical warfare agent Severe vesicant; damages skin/mucosa ()
Cyclophosphamide Prodrug activated to phosphorodiamidic acid mustard Broad-spectrum chemotherapy Hemorrhagic cystitis, immunosuppression ()
1,3-Bis(2-chloroethyl)-1-nitrosourea Dual alkylation and carbamoylation Brain tumors, lymphoma Delayed myelosuppression; pulmonary toxicity ()
Key Findings:
  • Metabolic Activation : Cyclohexylamine, N,N-bis(2-chloroethyl)- and cyclophosphamide require hepatic activation to release active alkylating species, reducing off-target toxicity compared to direct-acting agents like HN1/HN2 ().
  • Carbamoylating Activity : Nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) inhibit DNA repair enzymes via carbamoylation, enhancing cytotoxicity but increasing organ-specific toxicity ().
  • Solubility and Distribution: The octanol/water distribution coefficient of nitrosoureas correlates with their ability to penetrate the blood-brain barrier, a feature absent in most nitrogen mustards ().

Therapeutic Index and Stability

  • Cyclohexylamine, N,N-bis(2-chloroethyl)- has a higher therapeutic index than HN1/HN2 due to its prodrug design, which minimizes systemic toxicity ().
  • Nitrosoureas exhibit variable therapeutic indexes influenced by carbamoylating activity; compounds with lower carbamoylating activity (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show improved safety profiles ().
  • Cyclophosphamide ’s therapeutic efficacy relies on the balance between activation (to 4-hydroxycyclophosphamide) and detoxification pathways ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.